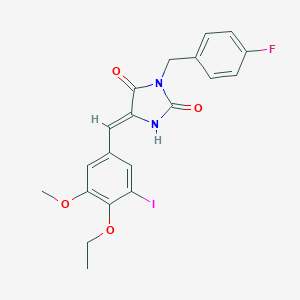

5-(4-Ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Ethoxy-3-iodo-5-methoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as EF5, and it has been found to be useful in the field of cancer research due to its ability to detect hypoxia in tumor cells.

Wirkmechanismus

EF5 works by binding to proteins in hypoxic cells, which allows it to be detected using imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). This binding is dependent on the presence of low oxygen levels in the cells, which makes EF5 a useful marker for hypoxia.

Biochemical and Physiological Effects:

EF5 has been found to have minimal toxicity in animal studies, and it is rapidly cleared from the body. This makes it a safe and effective marker for hypoxia in cancer research. Additionally, EF5 has been found to have no significant effects on cellular metabolism or other physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using EF5 in lab experiments include its specificity for hypoxic cells, its low toxicity, and its ability to be detected using non-invasive imaging techniques. However, one limitation of EF5 is that it requires specialized imaging equipment and expertise to be detected, which can be a barrier to its widespread use.

Zukünftige Richtungen

There are several potential future directions for research involving EF5. One area of interest is the development of new imaging techniques that can detect EF5 more accurately and efficiently. Additionally, there is ongoing research into the use of EF5 as a therapeutic agent, either by targeting hypoxic cells directly or by using it as a delivery vehicle for other drugs. Finally, there is interest in exploring the use of EF5 in other areas of research beyond cancer, such as cardiovascular disease and neurodegenerative disorders.

Synthesemethoden

The synthesis of EF5 involves several steps, including the reaction of 4-ethoxy-3-iodo-5-methoxybenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with 2,4-thiazolidinedione to produce EF5.

Wissenschaftliche Forschungsanwendungen

EF5 has been extensively studied for its potential application in cancer research. This compound has been found to be useful in detecting hypoxia in tumor cells, which is a condition where the oxygen supply to the cells is limited. Hypoxia is a common feature of solid tumors, and it is associated with resistance to radiation therapy and chemotherapy.

Eigenschaften

Molekularformel |

C20H18FIN2O4 |

|---|---|

Molekulargewicht |

496.3 g/mol |

IUPAC-Name |

(5Z)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C20H18FIN2O4/c1-3-28-18-15(22)8-13(10-17(18)27-2)9-16-19(25)24(20(26)23-16)11-12-4-6-14(21)7-5-12/h4-10H,3,11H2,1-2H3,(H,23,26)/b16-9- |

InChI-Schlüssel |

BCSWAMXPSSVQED-SXGWCWSVSA-N |

Isomerische SMILES |

CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC |

SMILES |

CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC |

Kanonische SMILES |

CCOC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B297211.png)

amino]-N-propylacetamide](/img/structure/B297212.png)

![4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297213.png)

![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297214.png)

![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)

amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B297221.png)

amino]acetamide](/img/structure/B297222.png)

amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)

![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)

![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)

![Methyl 4-[10-(2-adamantylidene)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoate](/img/structure/B297229.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)

![2-benzyl-8-[bis(4-methylphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B297235.png)